N-methyl-D-alanine
Description
Significance of N-Methyl-D-alanine as a Non-Proteinogenic Amino Acid in Research
This compound is classified as a non-proteinogenic amino acid because it is not one of the 20 standard amino acids that are genetically encoded for protein synthesis in most organisms. wikipedia.org Its structure is characterized by a methyl group attached to the alpha-amino nitrogen and the presence of the D-chirality, setting it apart from its naturally abundant L-alanine counterpart. innospk.com, ontosight.ai This deviation from the canonical amino acid structure imparts unique physicochemical properties, such as altered solubility, stability, and conformational preferences, which are highly advantageous in research settings. innospk.com, ontosight.ai The compound's significance in research stems from its utility as a building block for creating modified peptides and complex organic molecules. These modifications can enhance critical properties like solubility and bioavailability, which are essential for the efficacy and delivery of therapeutic agents. chemimpex.com, chemimpex.com
Historical Context of D-Amino Acid Research and the Emergence of this compound
Historically, D-amino acids were largely considered biologically inert or exclusively products of artificial synthesis. nih.gov, thieme-connect.com, mdpi.com However, scientific discoveries throughout the mid-20th century began to reveal their natural presence in a wide array of organisms, including bacteria, plants, and higher animals. nih.gov, researchgate.net, thieme-connect.com By the late 1980s and 1990s, D-aspartate and D-serine were identified in the mammalian brain, where they were found to play roles in neurological processes, notably as agonists or co-agonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov, researchgate.net, frontiersin.org This evolving understanding of the diverse biological functions of D-amino acids spurred interest in their modified counterparts. The development and study of amino acid derivatives like this compound emerged as a critical area, providing researchers with novel chemical entities to explore peptide chemistry, design new pharmaceuticals, and investigate complex biological pathways. chemimpex.com, chemimpex.com, chemrxiv.org, mdpi.com
Overview of Key Research Areas for this compound
This compound serves as a valuable compound across several key research domains:
Peptide Synthesis and Drug Development: The compound is a fundamental building block in the synthesis of peptides, particularly for pharmaceutical applications. chemimpex.com, chemimpex.com, sigmaaldrich.com Its incorporation into peptide sequences can improve stability against enzymatic degradation and enhance solubility and bioavailability, thereby facilitating the development of novel peptide-based therapeutics. chemimpex.com, mdpi.com
Medicinal Chemistry: In medicinal chemistry, this compound is utilized for the synthesis of analogs of biologically active compounds. chemimpex.com These structural modifications can potentially lead to improved potency, selectivity, and favorable pharmacokinetic profiles for drug candidates. chemimpex.com, mdpi.com
Neuroscience and Neuropharmacology: While other D-amino acids like D-serine and D-aspartate are more directly associated with NMDA receptor modulation, this compound is studied in neuropharmacological contexts. Its structural similarity to endogenous amino acids allows for investigations into its effects on neurotransmitter systems and receptor interactions. ontosight.ai, chemimpex.com
Biotechnology and Custom Synthesis: The compound finds application in biotechnology for the production of modified proteins and enzymes, which can be used in various diagnostic and therapeutic applications. chemimpex.com Furthermore, it is frequently employed in custom synthesis projects, enabling researchers to create precisely tailored molecules to meet specific experimental requirements and drive innovative discoveries. chemimpex.com
Antimicrobial Peptide Research: this compound, along with other D-amino acids, is being explored for its potential to modulate the therapeutic properties of antimicrobial peptides and lipopeptides. mdpi.com Such substitutions can enhance the stability of these peptides against proteolytic enzymes and influence their antimicrobial activity. mdpi.com
Enzyme Inhibition: Research has indicated that this compound can act as an inhibitor for certain enzymes, such as alanine (B10760859) racemase, an enzyme critical for D-alanine synthesis. ontosight.ai This property suggests potential applications in the development of novel therapeutic agents.
Chemical and Physical Properties of this compound
This compound possesses several defining chemical and physical characteristics that are crucial for its application in research and synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | innospk.com, nih.gov |
| Molecular Weight | 103.12 g/mol | innospk.com, ontosight.ai, nih.gov |
| Appearance | White crystalline powder | innospk.com, ontosight.ai |
| Solubility | Soluble in water | ontosight.ai |
| Specific Rotation ([α]D²⁰) | +14.3° to +15.2° | innospk.com |
| pKa | 10.2 | ontosight.ai |
| Density | 1.0±0.1 g/cm³ | innospk.com, chemsrc.com |
| Boiling Point | 190.1±23.0 °C at 760 mmHg | innospk.com, chemsrc.com |
| Flash Point | 68.8±22.6 °C | innospk.com, chemsrc.com |
| LogP | -0.44 | innospk.com, chemsrc.com |
| PSA (Polar Surface Area) | 49.33 Ų | innospk.com, chemsrc.com |
Note: Melting point values reported in literature vary, with some sources indicating values around 280-290°C for D-N-methylalanine ontosight.ai, which may refer to decomposition or specific salt forms. Protected derivatives like Boc-N-methyl-D-alanine have lower melting points, e.g., 78-87 °C chemimpex.com.
Key Research Areas and Applications of this compound
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275905 | |
| Record name | N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29475-64-7, 600-21-5 | |
| Record name | N-Methylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029475647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06WZ7BZ0M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-METHYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FER5I9LLG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Chemical Synthesis and Derivatization for Academic Applications
Advanced Synthetic Methodologies for N-Methyl-D-alanine
The synthesis of this compound and its derivatives requires precise control over stereochemistry and functional group protection. Several advanced methodologies have been developed to achieve these goals efficiently.
Stereoselective Synthesis of Enantiopure this compound
Achieving enantiopure this compound is paramount for its use in chiral environments. Methods that preserve or establish the D-configuration are essential.
Photocatalytic N-methylation with Methanol (B129727): Silver(I)-loaded titanium dioxide (Ag(I)/TiO₂) photocatalysts, under UV light irradiation, have demonstrated the ability to catalyze the direct N-methylation of various amino acids, including L-alanine, using methanol as the methyl source chemrxiv.orgchemrxiv.org. Importantly, this method proceeds with the retention of optical purity, making it a viable route for producing enantiomerically enriched N-methylated amino acids chemrxiv.orgchemrxiv.org.
Chiral Auxiliary-Mediated Synthesis: Asymmetric synthesis strategies employing chiral auxiliaries, such as pseudoephedrine glycinamide (B1583983) or sarcosinamide, allow for the stereoselective alkylation of amino acid precursors. Subsequent hydrolysis of the resulting diastereomeric products with minimal racemization yields enantiopure N-methyl-α-amino acids acs.org. Similar approaches using chiral auxiliaries like Belokon's (S)-BPB have been employed for the synthesis of other unnatural α-amino acids, highlighting the utility of such methods for establishing specific stereochemistry mdpi.comacs.org.
Enzymatic Approaches: While direct enzymatic synthesis of this compound is less commonly detailed in the provided literature, enzymatic methods are well-established for the stereoselective synthesis of D-amino acids, such as D-alanine itself, from precursors like pyruvate (B1213749) colab.wsresearchgate.net. Furthermore, enzymes are known to be involved in the biosynthesis of N-methylated amino acids in natural products, suggesting potential for biocatalytic routes nih.govnih.gov.
Synthesis of Protected this compound Derivatives (e.g., Boc-, Fmoc-N-methyl-D-alanine)
Protected amino acid derivatives are indispensable for solid-phase and solution-phase peptide synthesis. This compound is frequently derivatized with common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
Fmoc Protection: Fmoc-N-methyl-D-alanine is a key building block for Fmoc-based solid-phase peptide synthesis (SPPS) chemimpex.comsigmaaldrich.com. Its synthesis can be achieved through methods that start from Fmoc-protected amino acids, proceeding via intermediate 5-oxazolidinones, which undergo Lewis acid-catalyzed reductive opening acs.org. Alternatively, a convenient route involves the synthesis of lipophilic N-Fmoc-N-methyl-α-amino acids using benzhydryl esters and subsequent methylation researchgate.net. The Fmoc group is known for its base-lability, allowing for selective deprotection under mild conditions organic-chemistry.org.
Boc Protection: Boc-N-methyl-D-alanine is another crucial derivative, widely utilized in peptide synthesis and pharmaceutical research due to the protective nature of the Boc group chemimpex.comcymitquimica.com. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions organic-chemistry.org. This protecting group is stable to nucleophiles and bases, enabling orthogonal protection strategies with base-labile groups like Fmoc organic-chemistry.org. Boc-N-methyl-D-alanine is characterized by enhanced stability and solubility, making it suitable for various synthetic pathways chemimpex.comcymitquimica.com.
Efficient Photocatalytic Methods for N-Methylation of α-Amino Acid Motifs
Photocatalysis offers mild and efficient routes for chemical transformations, including the N-methylation of amino acid motifs.
Methanol as Methyl Source: A notable photocatalytic strategy involves the use of metal-loaded titanium dioxide (e.g., Ag(I)/TiO₂) in methanol under UV light irradiation chemrxiv.orgchemrxiv.orgresearchgate.net. This method allows for the direct N-methylation and N,N-dimethylation of various α-amino acids, including simple ones like alanine (B10760859), with retention of their optical purity chemrxiv.orgchemrxiv.orgresearchgate.net. This approach is advantageous as it avoids hazardous stoichiometric reagents and produces water as the primary byproduct chemrxiv.org.
Other Photocatalytic Systems: While the Ag(I)/TiO₂ system is specifically mentioned for amino acids, other photocatalytic systems using catalysts like Pd/TiO₂ or metal-organic frameworks (MOFs) have been developed for the N-methylation of amines using methanol or CO₂ as methyl sources, respectively nii.ac.jpresearchgate.netchemrxiv.org. These broader methods highlight the growing utility of photocatalysis in amine functionalization. Visible-light photoredox catalysis, in general, is recognized for its mild reaction conditions, which can reduce the risk of epimerization in amino acid modifications nih.govrsc.org.
Development of this compound Derivatives for Specific Research Probes
Derivatives of this compound are synthesized to serve as specialized tools for investigating biological processes, understanding structure-activity relationships, and elucidating reaction mechanisms.
Analog Design for Structure-Activity Relationship (SAR) Studies
The incorporation of this compound into peptides or other molecules allows for the systematic study of how structural modifications impact biological activity.
Enhanced Proteolytic Stability: The N-methyl substitution in amino acids, including this compound, can disrupt typical peptide backbone hydrogen-bonding patterns, often leading to increased resistance against enzymatic degradation vulcanchem.com. This enhanced proteolytic stability makes N-methylated peptides valuable in drug design, as they can exhibit improved pharmacokinetic profiles chemimpex.comvulcanchem.com.
Modulating Conformation and Activity: The presence of the methyl group can influence the conformational flexibility of peptides, leading to distinct structural arrangements that can affect binding affinity to biological targets chemimpex.comvulcanchem.com. Researchers utilize this compound analogs to explore these structure-activity relationships (SAR) and design molecules with specific interactions, for instance, in developing novel therapeutics for neurological disorders or cancer chemimpex.comchemimpex.com. The chirality of the D-enantiomer is also critical for creating enantiomer-specific drugs, where molecular precision dictates efficacy and safety innospk.com.
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling of this compound is a powerful technique for tracking its metabolic fate, reaction pathways, or as internal standards in analytical studies.
Labeling Methyl Group: Isotopic labeling of the methyl group can be achieved by employing isotopically enriched methylating agents (e.g., ¹³CH₃I or CD₃I) during the methylation step of the synthesis. This allows for the tracking of the methyl moiety through biological or chemical processes chemrxiv.orgnii.ac.jp.
Labeling Amino Acid Backbone: The amino acid backbone can be isotopically labeled by synthesizing alanine from precursors that are enriched with stable isotopes such as ¹³C or ¹⁵N, before the N-methylation step.
Proteomics Applications: N,N-dimethyl amino acids, which can be derived from N-methyl amino acids, are utilized as isobaric tags in proteomics research, underscoring the importance of labeled compounds in advanced analytical techniques chemrxiv.org.
Compound List
this compound
Boc-N-methyl-D-alanine
Fmoc-N-methyl-D-alanine
L-alanine
D-alanine
L-proline
L-valine
L-leucine
L-isoleucine
L-phenylalanine
N-methyl-L-alanine
N-methyl-DL-alanine
N-methyl-L-amino acid dehydrogenase (NMAADH)
Ag(I)/TiO₂
Pd/TiO₂
NH₂-MIL-125 (Ti)
Boc₂O (di-tert-butyl dicarbonate)
Pseudoephedrine glycinamide
Pseudoephedrine sarcosinamide
(S)-BPB (Belokon's chiral auxiliary)
N-nosyl-N-methyl-α-amino acids
Trifluoroacetyl-protected amino acid benzyl (B1604629) esters
N-methyl (trifluoroacetyl)-amino acid benzyl ester
N-methyl-amino acid benzyl ester
N-methyl-α-amino acids
N-methylated peptides
Iii. N Methyl D Alanine in Peptide and Protein Research
Role of N-Methyl-D-alanine as a Building Block in Peptide Synthesis
This compound serves as a valuable synthetic building block, enabling researchers to construct peptides with tailored properties. Its inclusion can significantly alter peptide characteristics, leading to enhanced biological performance.
The introduction of a methyl group onto the nitrogen atom of an amino acid, a process known as N-methylation, is a well-established method for increasing peptide stability and bioavailability researchgate.netpeptide.com. This compound, by virtue of this modification, confers resistance to enzymatic degradation by proteases and peptidases, which are primary culprits in the rapid breakdown of natural peptides in vivo researchgate.netpeptide.comnih.govqyaobio.com. This enhanced metabolic stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy. Furthermore, N-methylation, including that provided by this compound, has been shown to improve cell permeability and oral bioavailability researchgate.netpeptide.compnas.orgnih.gov. The increased lipophilicity imparted by the methyl group can facilitate passage through biological membranes, allowing peptides to reach intracellular targets more effectively researchgate.netpeptide.com.
The N-methyl group in this compound introduces steric hindrance that restricts rotation around the peptide backbone bonds, particularly the Cα-N bond peptide.comrsc.org. This restriction limits the conformational flexibility of the peptide chain, allowing for more precise control over its three-dimensional structure peptide.comrsc.org. Researchers can leverage this compound oligomers to design peptides with specific secondary structures, such as helices or turns, or to stabilize particular folded states rsc.orgresearchgate.netrsc.org. This conformational constraint is crucial for optimizing peptide-receptor interactions and can enhance binding affinity and selectivity researchgate.netpeptide.comrsc.org. Studies have demonstrated that combinations of N-methyl-L-alanine and this compound residues can be used for the bottom-up design of peptide nanoshapes with sub-nanometer conformational control rsc.orgresearchgate.net.
The practical incorporation of this compound into peptides is well-supported by modern peptide synthesis techniques. Derivatives such as Fmoc-N-methyl-D-alanine are commercially available and compatible with automated solid-phase peptide synthesis (SPPS) chemimpex.comchemimpex.combiotage.comuci.edupeptide.comiris-biotech.deresearchgate.net. While coupling secondary amines (as found in N-methylated amino acids) can sometimes present challenges compared to primary amines, optimized protocols and coupling reagents, such as HATU/HOAt, have been developed to ensure efficient and high-yield incorporation uci.edunih.gov. The availability of these protected derivatives and established synthetic methodologies makes this compound a readily accessible building block for both research and large-scale peptide production chemimpex.comchemimpex.com.
Conformational Control in Peptide Design using this compound Oligomers
Impact of this compound on Peptide Structure and Function
The presence of this compound residues can significantly alter the secondary structure of peptides. The restricted bond rotation and the absence of a hydrogen bond donor on the nitrogen atom can disrupt typical intramolecular hydrogen bonding patterns that stabilize secondary structures like α-helices nih.govuminho.ptmdpi.comuah.es. Research indicates that N-methylation can lead to a reduction in helical content and an increase in β-sheet or turn structures, depending on the specific sequence and context rsc.orgmdpi.comuah.es. For instance, studies on N-methylated phenylalanine substitutions in a peptide analog showed a shift from helical structure towards β-sheet and turn structures mdpi.com. The altered dihedral angles (φ/ψ) resulting from N-methylation also influence the peptide's tertiary structure by affecting how different parts of the peptide chain pack together uminho.pt.
N-methylation by this compound fundamentally impacts peptide flexibility by reducing the number of accessible low-energy conformations peptide.comrsc.org. The steric bulk of the methyl group restricts rotation around the peptide bond, leading to a more rigid backbone peptide.comrsc.org. This reduced flexibility can be beneficial for stabilizing specific bioactive conformations, thereby enhancing receptor binding affinity and selectivity researchgate.netpeptide.comrsc.org. Nuclear Magnetic Resonance (NMR) studies and molecular dynamics simulations have been instrumental in characterizing these conformational changes, revealing reduced amide proton exchange rates and the stabilization of specific helical or turn structures in N-methylated peptides rsc.orgmdpi.comresearchgate.net. This precise control over conformational dynamics allows for the rational design of peptides with predictable structural outcomes and improved functional properties.
Influence on Secondary and Tertiary Peptide Structures
This compound in Protein Engineering and Modification
The integration of non-canonical amino acids like this compound into peptides and proteins offers a powerful avenue for protein engineering, enabling the fine-tuning of molecular structure, stability, and function. This section explores the strategies employed to incorporate this compound and its subsequent effects on protein characteristics.
The incorporation of this compound into peptide and protein structures can be achieved through several methodologies, primarily chemical synthesis and, more recently, advancements in ribosomal engineering.
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) and solution-phase synthesis are well-established methods for incorporating this compound. Derivatives such as Fmoc-N-methyl-D-alanine are commonly used building blocks, facilitating efficient coupling reactions and compatibility with automated synthesizers chemimpex.com. The synthesis process often involves specific coupling reagents to overcome potential steric hindrance or reduced reactivity associated with the N-methyl group and the D-configuration. For instance, coupling reactions with N-methyl amino acids can be more efficiently achieved using reagents like HATU compared to DCC, which may result in lower yields or longer reaction times scielo.org.mx. The ability to precisely control the sequence and placement of this compound residues through chemical synthesis is crucial for de novo peptide design and modification chemimpex.comrsc.org.
Ribosomal and Biological Synthesis: Recent research has focused on enabling the ribosomal incorporation of N-methylated amino acids into proteins, moving beyond traditional chemical synthesis. This involves modifying bacterial ribosomes or utilizing specific elongation factors. Studies have identified modified ribosomes capable of facilitating the incorporation of various N-methylated amino acids, including this compound (referred to as m-alanine in some contexts), into peptides and protein domains nih.govacs.org. These strategies often involve engineering the ribosomal machinery, such as altering specific nucleotides in the 23S rRNA, to accommodate the structural distortions introduced by N-methylation nih.gov. Furthermore, bacterial elongation factor P (EF-P) has been shown to enhance the ribosomal incorporation of N-methylated amino acids, similar to its known role in proline incorporation nih.gov. While these methods are still evolving, they offer a promising route for producing peptides and proteins with N-methylated amino acids via biological systems, potentially allowing for higher yields and larger-scale production compared to purely chemical approaches nih.govacs.org.
The introduction of this compound into peptide and protein sequences can significantly alter their structural integrity and biological activity.
Impact on Protein Stability: The N-methyl group on the amino nitrogen and the D-chirality of alanine (B10760859) impart distinct conformational properties that enhance stability. The restricted bond rotation around the N-methylated amino group leads to a fixed conformation, which can serve as a scaffold for designing specific peptide shapes rsc.orgresearchgate.net. This conformational constraint, often described as pseudoallylic strain, minimizes the conformational entropy of the residue, thereby increasing thermodynamic stability rsc.orgnih.gov.
Furthermore, N-methylation, particularly at the N-terminus, can confer resistance to proteolysis by shielding the peptide bond from enzymatic cleavage by peptidases and proteases scielo.org.mxvulcanchem.com. This enhanced proteolytic stability is a key advantage in developing therapeutic peptides and proteins with longer half-lives in biological environments scielo.org.mxvulcanchem.commdpi.com. N-methylation can also protect proteins from degradation pathways like the N-degron pathway nih.gov. Studies have shown that N-methylation can lead to a "stark increase" in thermodynamic stability and can be tuned by altering amino acid composition nih.gov.
Impact on Protein Functionality: The conformational rigidity introduced by this compound residues plays a critical role in controlling peptide and protein shapes, enabling the de novo design of molecules with specific biological activities rsc.orgresearchgate.net. The fixed local conformations can act as building blocks for creating diverse three-dimensional structures, offering unique opportunities for designing biofunctional molecules such as catalysts and drugs rsc.orgresearchgate.net.
N-methylation can also influence protein functionality by modulating interactions. For example, Nα-methylation can alter the hydrophobicity and charge state of the N-terminal amino group, potentially enhancing electrostatic interactions with negatively charged functional groups or cation-π interactions with aromatic rings in protein-protein or protein-DNA interactions nih.gov. This can lead to changes in downstream cellular effects, cellular distribution, and environmental tolerance nih.gov.
However, the impact on functionality can be complex. While N-methylation generally increases stability and can favor bioactive conformations, it can also disrupt secondary structures by blocking hydrogen bond formation, which might negatively affect certain functional properties, such as the ability to form multimeric active structures mdpi.com. The increased hydrophobicity from the methyl group can also improve membrane permeability, which is beneficial for drug delivery scielo.org.mxvulcanchem.com.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | ~ 155 °C | chemimpex.com |
| pKa | 2.32 ± 0.10 | vulcanchem.com |
| Density | 1.048 ± 0.06 g/cm³ | vulcanchem.com |
| Solubility | Slightly soluble in aqueous acid and water | vulcanchem.com |
Table 2: Conformational Preferences of N-methyl-L/D-alanine Residues
| Residue Type | Preferred Dihedral Angles (φ, ψ) | Notes |
| N-methyl-L-alanine (L-NMA) | (−135°, 75°) | Fixed conformation due to restricted bond rotation and pseudoallylic strain. |
| This compound (D-NMA) | (135°, −75°) | Point symmetric to L-NMA; fixed conformation. |
Table 3: Relative Incorporation Yields of N-methylated Amino Acids into Peptides/Proteins
| N-methyl Amino Acid | Relative Incorporation Yield (%) | Notes |
| N-methyl-glycine | 83–92 | High incorporation efficiency observed. |
| N-methyl-alanine | 92 | High incorporation efficiency observed. |
| N-methyl-phenylalanine | 99 | High incorporation efficiency observed. |
| N-methyl-tyrosine | 25–30 | Moderate incorporation efficiency; improved with specific tRNA strategies. |
| N-methyl-leucine | < 20 | Lower incorporation efficiency. |
| N-methyl-isoleucine | < 20 | Lower incorporation efficiency. |
| N-methyl-threonine | ~ 25–30 | Moderate incorporation efficiency. |
| N-methyl-valine | ~ 35–40 | Moderate to high incorporation efficiency. |
Note: Data in Table 3 refers to N-methylated amino acids generally, as specific data for this compound may not always be reported separately from its L-enantiomer in general studies of N-methylated amino acid incorporation.
Compound List:
this compound
N-methyl-L-alanine
Fmoc-N-methyl-D-alanine
Iv. Biological and Mechanistic Studies of N Methyl D Alanine
N-Methyl-D-alanine as a Modulator of Neurotransmitter Systems
This compound, through its interactions with specific neurotransmitter receptor systems, plays a role in modulating neuronal function. Its primary area of influence identified in research is its interaction with the N-methyl-D-aspartate (NMDA) receptor.
Interaction with N-Methyl-D-aspartate (NMDA) Receptors
The NMDA receptor is a heterotetrameric protein complex, typically composed of two GluN1 subunits and two GluN2 subunits, with variations including GluN3 subunits nih.govlu.serupress.org. Its activation is contingent upon the binding of glutamate (B1630785) to GluN2 subunits and a co-agonist, such as glycine (B1666218) or D-serine, to GluN1 subunits rupress.orgwikipedia.orgresearchgate.netjebms.orgportlandpress.comfsu.edu. Additionally, NMDA receptors are characterized by a voltage-dependent magnesium block and high calcium permeability wikipedia.orgjebms.orgportlandpress.comcardiologyresearchjournal.com.
While N-methyl-D-aspartate (NMDA) is the namesake agonist for the NMDA receptor, research also explores the roles of related amino acids. D-alanine, a structural analog of glycine, has been shown to interact with the glycine binding site of NMDA receptors researchgate.net. Studies indicate that D-alanine can substitute for glycine as a co-agonist, exhibiting a high relative efficacy at receptors containing GluN2A, GluN2B, or GluN2D subunits, and a slightly lower efficacy at GluN2C-containing receptors nih.gov. Although this compound itself is not explicitly detailed as a co-agonist in the provided search results, its structural similarity to D-alanine suggests potential interactions with the glycine binding site. Research into amino acids like D-alanine acting at the glycine site is crucial for understanding NMDA receptor modulation and has therapeutic implications for neuropsychiatric disorders jst.go.jp. The glycine binding site is a key target for therapeutic intervention, particularly in the context of ischemic stroke duke.edu.
The functional properties of NMDA receptors are significantly influenced by their subunit composition. Different GluN2 subunits (A-D) confer distinct pharmacological and functional characteristics, including variations in agonist potency, open probability, and deactivation kinetics nih.govlu.senih.govcaldic.com. For instance, D-alanine's efficacy as a glycine-site partial agonist varies depending on the GluN2 subunit composition nih.gov. While specific studies detailing the subunit selectivity of this compound are not extensively covered in the provided results, the general principle of subunit-dependent modulation applies to NMDA receptor pharmacology. The interaction of ligands with specific subunit combinations is a critical area for developing selective therapeutic agents lu.senih.govgoogle.com.
Activation of NMDA receptors leads to an influx of calcium ions (Ca2+) into the neuron wikipedia.orgcardiologyresearchjournal.comacs.orgfrontiersin.org. This calcium influx acts as a crucial second messenger, initiating downstream signaling cascades that are fundamental for synaptic plasticity, learning, and memory wikipedia.orgcardiologyresearchjournal.comacs.org. Aberrant NMDA receptor activation and excessive calcium influx can lead to excitotoxicity, a process implicated in neurodegenerative disorders wikipedia.orgcardiologyresearchjournal.com. While direct evidence for this compound's specific role in these pathways is limited in the provided texts, its potential interaction with NMDA receptors implies a possible influence on these calcium-dependent signaling events. Studies on related compounds like D-alanine, which acts as a co-agonist at the glycine site, highlight the importance of these interactions in modulating NMDA receptor function and downstream signaling researchgate.netjst.go.jp.
Subunit Selectivity and Functional Efficacy at NMDA Receptor Subtypes
Exploration of Other Receptor Interactions
Beyond the NMDA receptor, research into this compound's broader interactions with neurotransmitter systems is less detailed in the provided search results. However, its classification as an amino acid derivative suggests a potential for interactions with other amino acid transporters or receptors. N-methyl-DL-alanine is noted for its potential as a neurotransmitter modulator in general neuropharmacological studies chemimpex.com. Further investigation would be required to elucidate specific interactions with other receptor types.
This compound in Metabolic Pathway Research
This compound has been identified as a compound of interest in metabolic pathway research. It is structurally similar to other amino acids and is utilized by researchers to explore energy metabolism and its implications in various diseases chemimpex.com.
One significant finding indicates that N-methyl-DL-alanine, at physiological concentrations, can inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I). This inhibition leads to enhanced lipid accumulation in the liver biosynth.com. Additionally, N-methyl-DL-alanine has been shown to inhibit cycloleucin A production by acting as an inhibitor of fatty acid synthase (FAS) biosynth.com. These findings suggest a role for this compound in regulating lipid metabolism and energy production pathways.
The presence of D-amino acids, including D-alanine, in pancreatic islets has also drawn attention for their potential role in modulating glucose metabolism researchgate.net. D-alanine, similar to D-serine, acts as a co-agonist at the NMDA receptor, influencing its signaling pathways researchgate.netnih.gov. Research indicates that D-alanine exhibits its own circadian rhythm and can directly stimulate gluconeogenesis in the kidney, a process related to glucose metabolism researchgate.netnih.gov. While these studies focus on D-alanine, the structural similarity of this compound to D-alanine suggests potential, albeit unconfirmed by the provided texts, for similar metabolic influences.
Influence on Energy Metabolism
This compound and its racemic form, N-methyl-DL-alanine, have been implicated in cellular energy metabolism. N-methyl-DL-alanine is found within the mitochondria of cells and plays a role in energy metabolism biosynth.com. Studies suggest that this compound may interact with mitochondrial components, potentially enhancing ATP synthesis under specific conditions . Researchers utilize this compound in metabolic studies to explore pathways and understand their implications in various diseases chemimpex.com. Furthermore, D-alanine, a related compound, has been shown to regulate glucose metabolism and stimulate gluconeogenesis, a process vital for maintaining energy homeostasis nih.govresearchgate.net.
Interaction with Fatty Acid Oxidation and Synthesis
The compound N-methyl-DL-alanine has demonstrated inhibitory effects on key enzymes involved in fatty acid metabolism. Specifically, it has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I), which can lead to enhanced lipid accumulation in the liver biosynth.com. Additionally, N-methyl-DL-alanine acts as an inhibitor of fatty acid synthase (FAS), thereby inhibiting the production of cycloleucin A biosynth.com. While these findings are for the DL-racemate, they highlight potential roles of N-methylated alanines in lipid metabolism regulation.
Regulation of Glucose Metabolism
This compound and related D-amino acids, such as D-alanine, are associated with the regulation of glucose metabolism. D-alanine has been observed to stimulate the gluconeogenic pathway, a critical process for glucose synthesis nih.govresearchgate.net. Studies indicate that D-alanine can lead to elevated blood glucose and insulin (B600854) levels nih.govresearchgate.net. Furthermore, functional N-methyl-D-aspartate (NMDA) receptors, which can be modulated by D-amino acids, are involved in regulating glucose-stimulated insulin secretion acs.org. The activation of NMDA receptors has also been linked to insulin resistance and impaired glucose tolerance in certain models nih.govthno.org.
Mechanisms of Action Beyond Receptor Modulation
Effects on Amino Acid Transport Mechanisms
This compound and its derivatives interact with cellular amino acid transport systems. System A, a sodium-dependent transporter for neutral amino acids, is known to recognize N-methylated amino acids, including alanine (B10760859) derivatives pnas.org. Research indicates that this compound exhibits weaker or altered interactions with certain transport proteins compared to its L-enantiomer, likely due to stereochemical differences . Specifically, this compound (as NMA) has been shown to inhibit the A system, which prefers alanine, albeit with low maximum velocity (Vmax) values . Amino acid transporters are generally recognized for their chirality-selective transport, which is also relevant for D-alanine uptake medrxiv.org.
Enzyme Inhibition by this compound
This compound engages with various enzymes, either as a substrate or an inhibitor. For instance, enzymes like alanine dehydrogenase (AlaDH) exhibit specificity for the L-form of N-methylalanine, with N-methyl-L-alanine acting as a substrate for NMAlaDH at a significantly lower catalytic efficiency (kcat/Km) compared to L-alanine . Conversely, N-methyl-DL-alanine has been identified as an inhibitor of enzymes such as carnitine palmitoyltransferase I (CPT I) and fatty acid synthase (FAS) biosynth.com. Additionally, D-alanine, the unmethylated counterpart, can act as a competitive inhibitor for D-amino acid aminotransferase (D-AAT) researchgate.net.
Involvement in Oxidative Stress Pathways
The role of this compound and related compounds in oxidative stress pathways is an area of ongoing investigation. While some studies focus on beta-N-methylamino-L-alanine (BMAA) as inducing oxidative stress scielo.org.zanih.gov, research on D-alanine suggests it can inhibit reactive oxygen species (ROS) production and improve mitochondrial membrane potential, often mediated through NMDA receptor signaling researchgate.netphysiology.orgnih.gov. D-alanine itself has also been associated with the generation of reactive oxygen species frontiersin.org. D-amino acid oxidase (DAAO), an enzyme involved in metabolizing D-amino acids like D-serine, produces hydrogen peroxide (H2O2), which can have antimicrobial effects frontiersin.orgfrontiersin.org.
Compound List
V. Therapeutic and Biomedical Research Applications
N-Methyl-D-alanine in Drug Design and Development
The incorporation of this compound into drug candidates is a strategy employed to enhance their therapeutic properties. The methylation of the nitrogen atom in the D-alanine structure imparts specific characteristics that can be advantageous in pharmaceutical development.
This compound serves as a crucial building block in the synthesis of bioactive peptides and other drug candidates. chemimpex.comchemimpex.comchemimpex.com Its use in peptide synthesis can lead to the creation of molecules with specific conformations that can interact more effectively with biological targets. chemimpex.com The incorporation of N-methylated amino acids, such as this compound, can alter the chemical and physical properties of peptides, potentially leading to enhanced potency and selectivity. acs.orgacs.org This modification can also be instrumental in converting a peptide agonist into an antagonist. acs.org For instance, derivatives of this compound are utilized in the creation of analogs of biologically active compounds. chemimpex.com
A key benefit of N-methylation in peptide design is the increased stability of the resulting molecule. Peptides containing N-methylated amino acids often exhibit greater resistance to proteolytic degradation, which is the breakdown of peptides by enzymes. This enhanced stability can lead to a longer half-life in the body, which is a desirable characteristic for many therapeutic agents.
The development of analogs containing this compound is a strategy to improve the potency and selectivity of drug candidates. chemimpex.com By modifying existing peptide structures with this compound, researchers can fine-tune their interactions with specific biological targets, such as receptors or enzymes. chemimpex.com This can lead to drugs that are more effective at lower doses and have fewer off-target effects.
The introduction of this compound can confer conformational rigidity to a peptide, which can be a key factor in its biological activity. acs.org This restricted movement can favor the specific three-dimensional shape required for optimal binding to a target. vulcanchem.com For example, in the development of antagonists for the mu-opioid receptor, the substitution with D-amino acids, including derivatives of D-alanine, has been shown to be advantageous for their activity. researchgate.net
A significant challenge in drug development is ensuring that a compound can be effectively absorbed and utilized by the body, a property known as bioavailability. researchgate.net this compound and its derivatives can play a role in improving the solubility and, consequently, the bioavailability of pharmaceutical compounds. chemimpex.comchemimpex.com The N-methylation of peptides can improve their pharmacokinetic properties, including their ability to pass through cell membranes. vulcanchem.com This is partly due to an increase in lipophilicity, which aids in membrane permeability. acs.orgvulcanchem.com The enhanced stability and solubility of peptides containing this compound are crucial for their therapeutic applications. chemimpex.comchemimpex.comchemimpex.com
Interactive Table: Impact of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Reference |
|---|---|---|
| Potency | Can be enhanced | acs.orgacs.org |
| Selectivity | Can be improved | acs.org |
| Proteolytic Stability | Increased | acs.org |
| Bioavailability | Can be improved | chemimpex.comchemimpex.comacs.org |
| Solubility | Can be enhanced | chemimpex.comchemimpex.comchemimpex.com |
| Conformational Rigidity | Increased | acs.orgvulcanchem.com |
Development of Analogs for Improved Potency and Selectivity
Preclinical Investigations of this compound's Therapeutic Potential
The unique properties of this compound have led to its investigation in preclinical models of various diseases, with a particular focus on disorders of the central nervous system.
This compound is structurally related to N-methyl-D-aspartate (NMDA), a well-known agonist of the NMDA receptor, which is a key player in neurotransmission. wikipedia.org Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. sgecm.org.twwjgnet.com Consequently, compounds that can modulate the NMDA receptor system, including those related to this compound, are of significant research interest. chemimpex.com
Preclinical studies have explored the effects of this compound and related compounds on neurotransmitter systems, providing insights into potential treatments for neurological disorders. chemimpex.com The ability of this compound to act as a building block for bioactive molecules makes it a valuable tool in neuroscience research. chemimpex.com
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. mdpi.com A key pathological feature of Alzheimer's is the dysfunction of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. mdpi.comfrontiersin.orgfrontiersin.org Both overactivation (excitotoxicity) and hypoactivation of the NMDA receptor are thought to contribute to the neurodegeneration seen in Alzheimer's disease. frontiersin.orgcpn.or.krcpn.or.kr
Research has indicated that the levels of D-amino acids, which can act as co-agonists at the NMDA receptor, are altered in the brains of individuals with Alzheimer's disease. mdpi.com For instance, some studies have reported higher levels of D-alanine in the brains of Alzheimer's patients compared to healthy individuals. mdpi.com The enzyme responsible for degrading D-amino acids, D-amino acid oxidase (DAO), has also been implicated in the cognitive decline associated with the disease. oup.comresearchgate.net
The connection between this compound, the NMDA receptor, and Alzheimer's disease lies in the potential to modulate NMDA receptor function for therapeutic benefit. The NMDA receptor antagonist memantine (B1676192) is an approved treatment for moderate to severe Alzheimer's disease, working to block the effects of excessive glutamate (B1630785). frontiersin.orgnih.gov Conversely, enhancing NMDA receptor function is also being explored as a therapeutic strategy, particularly in the early stages of the disease. mdpi.comfrontiersin.org
The neurotoxin β-N-methylamino-L-alanine (BMAA), an isomer of this compound, has been investigated for a potential role in neurodegenerative diseases like Alzheimer's, though its direct involvement remains a subject of ongoing research. researchgate.net
The study of this compound and its role in the complex neurobiology of Alzheimer's disease is an active area of investigation, with the potential to yield new therapeutic strategies aimed at modulating NMDA receptor activity.
Interactive Table: Key Molecules and their Role in Alzheimer's Disease Research
| Molecule/Entity | Role/Observation in Alzheimer's Disease Research | Reference |
|---|---|---|
| N-Methyl-D-Aspartate (NMDA) Receptor | Dysfunction (both hyper- and hypo-activation) is a key pathological feature. | mdpi.comfrontiersin.orgfrontiersin.orgcpn.or.krcpn.or.kr |
| D-Alanine | Levels may be altered in the brains of Alzheimer's patients. | mdpi.com |
| D-amino acid oxidase (DAO) | Levels may be associated with cognitive decline. | oup.comresearchgate.net |
| Memantine | An NMDA receptor antagonist used to treat moderate to severe Alzheimer's disease. | frontiersin.orgnih.gov |
| β-N-methylamino-L-alanine (BMAA) | A neurotoxin investigated for a potential, though not confirmed, role in neurodegeneration. | researchgate.net |
Role in Neuropathic Pain Management (indirectly via NMDA receptor)
Antimicrobial Applications and this compound
The incorporation of D-amino acids and their N-methylated derivatives into antimicrobial peptides (AMPs) is a strategy being explored to enhance their therapeutic properties. mdpi.comresearchgate.net These modifications can improve the stability of the peptides against enzymatic degradation. mdpi.com
Studies have shown that substituting natural L-amino acids with N-methyl amino acids can result in analogs with similar or even greater antibacterial activity, particularly against strains like P. aeruginosa. mdpi.com D-amino acids themselves have been shown to inhibit and disperse bacterial biofilms, which are communities of bacteria that are often resistant to conventional antibiotics. mdpi.com For instance, a mixture of certain D-amino acids was more effective at dispersing biofilms of Staphylococcus aureus and Pseudomonas aeruginosa than individual D-amino acids. mdpi.com Furthermore, when used in conjunction with antibiotics, D-amino acids can enhance their antibacterial effects. mdpi.com
Potential in Cancer Research
N-methyl-D-aspartate (NMDA) receptors, traditionally associated with the central nervous system, have been found to be upregulated in various cancer cells and tumors, where they can influence cancer cell growth. nih.govresearchgate.net This has led to investigations into the role of NMDA receptor modulation in cancer therapy.
Research has indicated that some cancer cells exhibit elevated levels of certain D-amino acids, such as D-serine and D-aspartic acid, which are co-agonists of NMDA receptors. news-medical.netmdpi.com In studies on human skin cancer cells, NMDA receptor blockers like dizocilpine (B47880) (MK-801) and memantine were found to inhibit cell growth. nih.gov Interestingly, the addition of D-serine, D-alanine, or D-aspartic acid could reverse this antiproliferative effect, suggesting that these D-amino acids play a role in reactivating the NMDA receptors to promote cell growth. nih.govmdpi.com This points to a potential therapeutic strategy that involves targeting the D-amino acid pathways in cancer cells. nih.gov
Immunomodulatory Effects
Research suggests that D-alanine can exert immunomodulatory effects, in part through its regulation of the circadian rhythm. medrxiv.org It has been shown to activate macrophages and has demonstrated protective effects in rodent models of diseases like viral infections and experimental colitis. medrxiv.org The application of 1-methyl-D-tryptophan (Indoximod), an immunomodulator, has been found to increase plasma levels of kynurenic acid, a tryptophan metabolite with known immunosuppressive effects under inflammatory conditions. frontiersin.org These effects are mediated through pathways such as the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). frontiersin.org
This compound and Circadian Rhythm Modulation
D-alanine has been identified as a circadian metabolite, meaning its concentration in the body follows a distinct daily rhythm. nih.govresearchgate.net It plays a role in regulating the circadian clock itself by influencing the transcriptional network that governs circadian rhythms. nih.gov This regulation has downstream effects on various physiological processes, including glucose metabolism and immune responses. medrxiv.orgnih.gov
D-alanine acts on the brain to modulate circadian rhythms, which are then conveyed to peripheral organs, leading to changes in behavior. nih.govresearchgate.net It also has a direct effect on organs like the kidney, where it can stimulate gluconeogenesis, a metabolic pathway with its own circadian rhythm. nih.govnih.gov The circadian rhythm of D-alanine itself is influenced by both the brain and the kidneys. nih.govresearchgate.net Studies have shown that D-alanine can normalize the circadian rhythm and, through this regulation, helps maintain sleep and activity cycles, glucose homeostasis, and immune function. medrxiv.orgresearchgate.net
Vi. Advanced Research Methodologies for N Methyl D Alanine Studies
Analytical Techniques for N-Methyl-D-alanine Detection and Quantification in Biological Systems
Accurate detection and quantification of this compound in biological matrices such as brain tissue, serum, and urine are foundational to understanding its function. mdpi.complos.org Given the low endogenous concentrations and the complex nature of these samples, highly sensitive and selective analytical methods are crucial. mdpi.comnih.gov The primary challenge lies in separating the D-enantiomer from the much more abundant L-enantiomers of other amino acids.
Chiral separation techniques are paramount for distinguishing between D- and L-amino acid enantiomers. mdpi.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most established methods for this purpose. mdpi.commdpi.comspringernature.com
High-Performance Liquid Chromatography (HPLC): Enantioselective HPLC is a widely used technique for both analytical and preparative separations of chiral compounds. springernature.com For amino acids like this compound, separation is often achieved through two main strategies:
Pre-column Derivatization: This is the most common approach. nih.gov The amino acids are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase, such as an ODS (octadecylsilyl) column. nih.gov Commonly used chiral derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and its analogs like N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), which offers improved resolution. mdpi.comnih.gov Another reagent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), has also been used for the determination of NMDA. nih.gov
Chiral Stationary Phases (CSPs): This direct method involves using a column that contains a chiral selector. mdpi.com Macrocyclic antibiotic-based CSPs, such as those derived from vancomycin, teicoplanin, or ristocetin (B1679390) A, have proven effective for separating a wide range of amino acid enantiomers. springernature.commdpi.com These CSPs are particularly useful for the enantiomeric separation of natural and unnatural amino acids. springernature.commdpi.com
Gas Chromatography (GC): GC is a well-established technique for the enantioseparation of amino acids. mdpi.com It often requires derivatization to make the amino acids volatile. A method for determining N-methyl-dl-aspartic acid involves converting the enantiomers into octyl ester derivatives for direct GC-mass spectrometry analysis. plos.org For kinetic studies involving deuterium-labeled alanines, derivatization with reagents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) has been shown to be effective and reliable for GC-MS analysis. acs.org
Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. mdpi.comspringernature.com Macrocyclic antibiotics like ristocetin A can be used as chiral selectors in the running buffer to achieve enantiomeric separation. springernature.com
Table 1: Comparison of Chiral Separation Techniques for Amino Acid Analysis
| Technique | Principle | Common Derivatizing Agents/CSPs | Advantages |
|---|---|---|---|
| HPLC | Separation of diastereomers on achiral columns or direct separation on Chiral Stationary Phases (CSPs). mdpi.comnih.gov | Derivatizing Agents: Marfey's reagent (FDAA), FLEC, FDNP-Val-NH₂. mdpi.comnih.gov CSPs: Vancomycin, Teicoplanin, Ristocetin A. springernature.commdpi.com | Widely applicable, robust, available for both analytical and preparative scales. springernature.comresearchgate.net |
| GC | Separation of volatile amino acid derivatives on chiral or achiral columns. plos.orgmdpi.com | MtBSTFA, conversion to octyl esters. plos.orgacs.org | High resolution and sensitivity, well-established. mdpi.com |
| CE | Separation in a capillary based on electrophoretic mobility in the presence of a chiral selector. mdpi.comspringernature.com | Macrocyclic antibiotics (e.g., Ristocetin A) in buffer. springernature.com | High efficiency, small sample requirement. mdpi.com |
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the gold standard for the sensitive and selective quantification of amino acids. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is especially valuable as it minimizes background noise and matrix effects, leading to more accurate quantification. mdpi.com
A key method for the simultaneous determination of free D-aspartate, L-aspartate, and N-methyl-D-aspartate in mouse brain tissues utilizes chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. plos.org This approach provides a reliable, sensitive, and rapid procedure for measuring these metabolites, making it suitable for both research and clinical sample analysis. plos.org The development of ultra-high performance liquid chromatography (UHPLC) methods coupled with MS has achieved limits of detection in the picomolar to nanomolar range for D-amino acid analysis in various biological samples. mdpi.com
Chiral Separations (HPLC, GC, CE)
In Vitro Model Systems for Studying this compound's Biological Effects
In vitro models, primarily cultured cell lines, are indispensable for dissecting the molecular mechanisms underlying the biological effects of this compound. These systems allow for controlled experiments to study cellular uptake, cytotoxicity, and receptor interactions.
Studies have utilized various cell lines to investigate the effects of D-amino acids. For example, the cytotoxic effects of D-alanine, D-proline, and D-lysine have been demonstrated in HeLa and MCF-7 cell lines. farmaceut.org Such studies measure parameters like cell viability (using assays like the MTS assay), hydrogen peroxide generation, and apoptosis to understand the potential mechanisms of action. farmaceut.org Human neuroblastoma cell lines are also employed to characterize metabolic changes induced by neurotoxic amino acids, revealing alterations in amino acid metabolism and the TCA cycle. diva-portal.org These models provide a platform to test hypotheses about how this compound might influence cellular processes, such as through its interaction with the NMDA receptor. sgecm.org.tw
In Vivo Animal Models in this compound Research
Animal models, particularly rodents, are crucial for understanding the physiological and pathological roles of this compound in a whole-organism context. sgecm.org.twresearchgate.net These models allow researchers to study the distribution, metabolism, and behavioral effects of the compound.
Rodent Models (Rats and Mice): Studies in rats and mice have been instrumental in exploring the function of the NMDA receptor and its endogenous ligands. sgecm.org.twnih.gov For instance, in vivo microdialysis in the rat spinal cord has been used to study the release of amino acids evoked by NMDA administration. nih.gov This technique allows for the measurement of neurotransmitter levels in the extracellular space of specific brain regions. nih.gov Mouse models are used to determine the distribution of D-amino acids in various brain tissues and peripheral fluids. nih.gov For example, germ-free mice have been used to study the biodistribution of gut-absorbed D-alanine without interference from microbiota. researchgate.net Furthermore, animal models of diseases like acute kidney injury have been used to investigate the protective effects of D-alanine, which acts through the NMDA receptor. physiology.org
Radiotracer Studies: The synthesis of radiolabeled compounds, such as d-[3-¹¹C]alanine, allows for their use as positron emission tomography (PET) tracers. acs.org While not specific to this compound, this approach demonstrates a powerful method for studying the in vivo uptake and distribution of D-amino acids in living organisms, including rodent models of infection. acs.org
Computational and Structural Biology Approaches
Computational methods provide invaluable insights into the molecular interactions that are often difficult to observe experimentally. These approaches are used to predict and analyze the binding of ligands like this compound to their receptor targets.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand and a protein at an atomic level. acs.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For this compound, docking studies can be used to model its interaction with the ligand-binding domain of the NMDA receptor. The process involves preparing the 3D structures of both the ligand and the receptor and using a scoring function to estimate the binding affinity of different binding poses. scispace.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | NMDA (in this context) |
| High-Performance Liquid Chromatography | HPLC |
| Gas Chromatography | GC |
| Capillary Electrophoresis | CE |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's reagent) |
| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC |
| N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide | FDNP-Val-NH₂ |
| Octadecylsilyl | ODS |
| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MtBSTFA |
| Mass Spectrometry | MS |
| Tandem Mass Spectrometry | MS/MS |
| Liquid Chromatography-Mass Spectrometry | LC-MS |
| Ultra-High Performance Liquid Chromatography | UHPLC |
| Multiple Reaction Monitoring | MRM |
| Positron Emission Tomography | PET |
| Molecular Dynamics | MD |
| Root Mean Square Deviation | RMSD |
| Root Mean Square Fluctuation | RMSF |
| D-aspartate | D-Asp |
| L-aspartate | L-Asp |
| D-serine | D-Ser |
| D-proline | D-Pro |
| D-lysine | D-Lys |
| Glutamate (B1630785) | L-Glu |
X-ray Crystallography and NMR Spectroscopy in Conformational Analysis
The precise three-dimensional structure of this compound (D-NMA) and its oligomers is fundamental to understanding its function and for its application in peptide design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques used to elucidate the conformational preferences of this N-methylated amino acid. researchgate.net
Studies combining X-ray crystallography, NMR analysis, and computational methods like Density Functional Theory (DFT) have been conducted on derivatives and dimers of N-methyl-alanine to determine their atomic-resolution structures. rsc.orgresearchgate.net For instance, X-ray crystallographic analysis of a derivative, acetyl-N-methyl-L-alanine with a C-terminal 1-(tert-butyloxycarbonyl)piperazine, revealed specific dihedral angles (φ and ψ) of -134.6° and 77.7°, respectively. rsc.org Computational modeling using DFT for the minimal model of this compound, acetyl-N-methyl-D-alanine dimethylamide, shows a symmetric Ramachandran-type plot to its L-enantiomer, with a distinct low-energy region around the dihedral angles (φ, ψ) of (135°, −75°). rsc.org This demonstrates that the N-methylation and stereochemistry largely fix the residue's conformation. researchgate.netrsc.org
NMR spectroscopy validates these findings in solution. For dimers containing both L- and D-NMA residues, NMR data, including Nuclear Overhauser Effect (NOE) signals, confirm that the dominant conformation in solution involves trans amide bonds. rsc.orgresearchgate.net In one study of a DL-dimer, the most stable conformer, which accounts for 89% of the population, features both amide bonds in the trans configuration. researchgate.net The combination of these techniques provides a detailed picture of the conformational landscape, showing that the bond rotation in this compound is significantly restricted, making it a reliable component for constructing specific peptide shapes. researchgate.netrsc.org
| Compound/Residue | Technique | Φ (phi) Angle | Ψ (psi) Angle | Reference |
|---|---|---|---|---|
| Acetyl-N-methyl-L-alanine derivative | X-ray Crystallography | -134.6° | 77.7° | rsc.org |
| This compound (minimal model) | DFT Calculation | ~135° | ~-75° | rsc.org |
| DL Dimer (D-residue) | X-ray Crystallography | 124.9° | -76.8° | rsc.org |
| DL Dimer (L-residue) | X-ray Crystallography | -133.4° | 85.6° | rsc.org |
Structure-Activity Relationship (SAR) Studies and QSAR Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational chemistry methods for drug discovery and development. tandfonline.com They aim to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency and the rational design of new, more effective molecules. tandfonline.comresearchgate.net
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying a lead compound's structure and observing the resulting changes in biological activity. For N-methylated peptides, this can involve substituting different amino acids or altering specific functional groups. A notable example is the SAR study of amyloid-β (Aβ) peptide fragments, where N-methyl-alanine was used as a tool for substitution. nih.gov In a study aiming to develop inhibitors of Aβ42 toxicity, researchers systematically replaced each amino acid in the Aβ(31-42) fragment with N-methyl-alanine (N-Me-A). nih.gov This strategy helped to probe the role of both the amino acid side-chain and the N-methylation itself in the inhibitory activity. nih.gov
The findings revealed that N-methylation was an effective strategy to enhance both aqueous solubility and inhibitory activity. nih.gov Specifically, substituting the original amino acid with an N-methylated one at certain positions significantly increased the peptide's potency as an inhibitor of Aβ42-induced toxicity. nih.gov
| Modification | Effect on Inhibitory Activity | Reference |
|---|---|---|
| N-Me-A substitution at positions 2, 4, 5, 6, 7, 10, or 12 | Activity was not sensitive to N-methylation | nih.gov |
| N-Me-A substitution at positions 3, 8, 9, and 11 | Increased inhibitory activity | nih.gov |
| N-methylation at position 9 | Provided the strongest increase in inhibitory activity | nih.gov |
| N-terminal -NH-CH₃ group | Induced toxicity (compared to non-toxic -NH₂ group) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling takes SAR data a step further by creating a mathematical model that quantitatively describes the relationship between chemical structure and activity. mdpi.com This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. tandfonline.comnih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that predicts the activity of new, unsynthesized compounds. mdpi.comnih.gov
For compounds related to this compound, such as competitive NMDA receptor antagonists, QSAR models can predict binding affinity. tandfonline.comresearchgate.net A typical QSAR model is an equation where the biological activity (e.g., pIC₅₀) is a function of calculated descriptors. nih.gov The predictive power of the model is rigorously tested through internal and external validation techniques. mdpi.com By using a QSAR model, researchers can prioritize the synthesis of the most promising drug candidates, thereby saving significant time and resources in the drug development process. tandfonline.comresearchgate.net
Vii. Future Directions and Emerging Research Avenues for N Methyl D Alanine
Elucidation of Undiscovered Metabolic Pathways and Enzymes Associated with N-Methyl-D-alanine
While this compound is known to be involved in certain metabolic processes, its complete metabolic network remains largely unexplored. Future research should focus on identifying novel enzymes responsible for its synthesis and degradation, as well as understanding its role in broader metabolic pathways. For instance, the precise enzymes involved in the endogenous production of NMDAla, beyond potential microbial contributions, are not fully characterized. Studies suggest that D-amino acids, including D-alanine (a related compound), are involved in important physiological processes and that their levels are linked to pathological states researchgate.netjst.go.jp. Further investigation into the enzymes that regulate the homeostasis of NMDA receptor agonists and antagonists could also shed light on NMDAla's metabolic context frontiersin.org. Understanding these pathways could reveal new therapeutic targets and diagnostic markers.
Further Characterization of this compound Transport Systems
The mechanisms by which this compound enters and exits cells are crucial for understanding its biological activity and distribution. While some amino acid transporters are known to interact with related compounds like N-methylated amino acids pnas.orgnih.gov, specific transporters for NMDAla require further characterization. Research on D-amino acid transport systems, in general, is still developing, with many transporters remaining uncharacterized medrxiv.org. Studies on related D-amino acids, such as D-serine, have identified several transporters, but a comprehensive understanding of NMDAla's transport across cellular membranes, including its stereoselective uptake and efflux mechanisms, is needed plos.orgnih.govfrontiersin.org. Investigating these transport systems will be vital for understanding how NMDAla interacts with cellular targets and for developing strategies to modulate its bioavailability.
This compound as a Biomarker for Disease Diagnosis and Prognosis
Emerging research suggests that this compound and other D-amino acids may serve as valuable biomarkers for various diseases researchgate.netmdpi.comphysiology.orgresearchgate.net. Altered levels of D-amino acids have been associated with neurological disorders, kidney diseases, and infections researchgate.netmdpi.comphysiology.orgresearchgate.net. For example, D-alanine levels have been found to increase in patients with kidney diseases and decrease in severe viral infections like COVID-19 and influenza physiology.orgresearchgate.netnih.gov. Furthermore, D-alanine has shown protective effects in models of acute kidney injury, and its plasma level reflects renal function, suggesting its potential as a biomarker for AKI physiology.org. Research also indicates that D-amino acids, including D-alanine, are associated with metabolic diseases such as cognitive disorders, gestational diabetes mellitus, kidney dysfunction, and cancer researchgate.net.
Table 1: Potential Biomarker Associations of D-Amino Acids (including this compound and related compounds)
| Disease/Condition | Associated D-Amino Acid(s) | Potential Role | Reference(s) |
| Acute Kidney Injury (AKI) | D-alanine | Increased plasma level, reflects renal function | physiology.org |
| Severe Viral Infections | D-alanine | Decreased blood level | researchgate.netnih.gov |
| Neurological Disorders | D-serine, D-aspartate | Potential biomarkers, involved in NMDAR function | researchgate.netmdpi.com |
| Cancer | D-amino acids | Potential biomarkers | researchgate.net |
| Colorectal Cancer (CRC) | D-alanine, D-Gln, D-Ser | Potential biomarkers in urine | researchgate.net |
Future studies should focus on validating these associations through larger clinical trials, establishing standardized measurement protocols, and exploring NMDAla's specific utility in distinguishing between disease states or predicting disease progression.
Integration of Multi-omics Strategies in this compound Research
The complexity of this compound's biological roles necessitates an integrated approach using multi-omics technologies. Combining genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of how NMDAla interacts with cellular pathways and responds to various stimuli mdpi.comkosfaj.orgfrontiersin.orgnih.govnih.gov. For instance, metabolomics can identify changes in NMDAla levels in disease states, while transcriptomics and proteomics can reveal the underlying gene and protein expression patterns associated with these changes. Integrating these data layers can help uncover novel metabolic pathways, identify NMDAla-related biomarkers, and elucidate its functional significance in health and disease mdpi.comnih.gov. Studies integrating multi-omics data have already shown promise in understanding complex biological systems, including disease etiology mdpi.comkosfaj.orgfrontiersin.orgnih.govnih.govmdpi.comtum.de.
Investigation of this compound's Role in Gene-Environment Interactions
Gene-environment interactions (GxE) are increasingly recognized as critical factors in the development of many complex diseases, including neurological and psychiatric disorders nih.govbiorxiv.orgmdpi.comwikipedia.orgnih.govresearchgate.net. This compound's involvement in these interactions is an emerging area of research. For example, disruptions in N-methyl-D-aspartate (NMDA) receptor neurotransmission, which can be influenced by both genetic predisposition and environmental factors, are implicated in conditions like borderline personality disorder and schizophrenia nih.govbiorxiv.orgnih.gov. Research on other D-amino acids suggests that genetic factors and environmental exposures can synergistically contribute to neurodegenerative diseases wikipedia.orgresearchgate.net. Future investigations should explore how genetic variations in NMDAla metabolism or transport, coupled with environmental exposures (e.g., diet, toxins, stress), influence individual susceptibility to diseases. Understanding these GxE mechanisms is crucial for developing personalized preventive strategies and targeted therapies.
Compound List
this compound
D-alanine
L-alanine
D-serine
L-serine
D-aspartate
L-aspartate
Histidine
Methionine
Arginine
Glutamine
Asparagine
Tryptophan
β-N-methylamino-L-alanine (BMAA)
N-methyl-D-aspartate (NMDA)
L-glutamate
Kynurenic acid
Quinolinate
Magnesium ions
Zinc ions
L-leucine
L-valine
L-isoleucine
Choline
N-methylglycine
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing N-methyl-D-alanine and validating its purity in academic research?
- This compound synthesis typically involves reductive alkylation or nucleophilic substitution using D-alanine as a precursor. Reaction conditions (e.g., pH 7–9, 30–70°C) must be optimized to ensure stereochemical integrity .
- Purity validation employs techniques like thin-layer chromatography (TLC, ≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy. For example, the InChI key
GDFAOVXKHJXLEI-UHFFFAOYSA-Nconfirms structural fidelity via proton and carbon-13 NMR .
Q. How can researchers distinguish this compound from its enantiomers or derivatives in structural analysis?
- Chiral chromatography (e.g., using a CHIRALPAK column) or polarimetry resolves enantiomers. Derivatives like N-methyl-DL-alanine are identified via SMILES strings (e.g.,
CNC(C)C(O)=O) and mass spectrometry (molecular weight: 103.12 g/mol) . - X-ray crystallography or infrared (IR) spectroscopy further validates backbone modifications, such as methyl group positioning .
Q. What biochemical roles does this compound play in peptide analog design?
- It serves as a non-canonical amino acid to study transport mechanisms (e.g., trans-stimulation in membrane proteins) .
- In antibiotic design, methylated residues mimic natural substrates (e.g., teixobactin’s binding to lipid II), though substitutions like N-Me-D-Ala1 can abolish activity (>32 μg/mL), highlighting steric sensitivity .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s pharmacological effects across experimental models?
- In guinea pig cerebellar slices, this compound’s inhibitory effects on spontaneous action potentials are antagonized by both picrotoxin and strychnine. Dose-response curves (e.g., IC₅₀ shifts) and competitive antagonism assays distinguish receptor-specific vs. non-specific interactions .
- Iterative data triangulation (e.g., electrophysiology paired with molecular docking) clarifies whether effects arise from dual receptor binding or novel receptor subtypes .
Q. What experimental strategies identify critical residues in this compound-containing peptides for structure-activity relationship (SAR) studies?
- Alanine scanning mutagenesis : Replacing residues (e.g., Ile2, D-allo-Ile5) with this compound reveals functional hotspots. For instance, N-Me-D-Ala1 substitution in teixobactin analogues eliminates antimicrobial activity, indicating irreplaceable steric/electronic roles .
- Circular dichroism (CD) : Monitors conformational changes in peptides post-modification, correlating with bioactivity loss or retention .
Q. How should researchers design experiments to study this compound’s interactions with neural receptors under physiologically relevant conditions?
- Ex vivo models : Use cerebellar slices incubated in artificial cerebrospinal fluid (aCSF) at 37°C. Measure spike frequency changes via extracellular recordings after applying this compound (10–100 µM) and convulsants (e.g., 50 µM picrotoxin) .
- Competitive binding assays : Radiolabeled ligands (e.g., ³H-glycine) quantify displacement by this compound in receptor-rich membrane preparations .
Methodological Notes for Data Interpretation
- Handling conflicting SAR data : Use multivariate analysis (e.g., PCA) to separate steric vs. electronic contributions. For example, inactivity of N-Me-D-Ala1 analogues may arise from reduced hydrophobicity or disrupted hydrogen bonding .
- Validating receptor interactions : Combine patch-clamp electrophysiology with molecular dynamics simulations to map binding pockets for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
